![molecular formula C16H22ClNO B14625638 [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride CAS No. 55377-16-7](/img/structure/B14625638.png)
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: is an organic compound that features a carbamyl chloride functional group attached to a phenyl ring, which is further substituted with a cycloheptyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride typically involves the reaction of [2-(4-Cycloheptylphenyl)ethyl]amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene gas is carefully managed with appropriate safety protocols due to its highly toxic nature.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form [2-(4-Cycloheptylphenyl)ethyl]amine and carbon dioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
[2-(4-Cycloheptylphenyl)ethyl]amine: Formed by hydrolysis or reduction.
Wissenschaftliche Forschungsanwendungen
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form various derivatives.
Biological Studies: May be used to study
Eigenschaften
CAS-Nummer |
55377-16-7 |
|---|---|
Molekularformel |
C16H22ClNO |
Molekulargewicht |
279.80 g/mol |
IUPAC-Name |
N-[2-(4-cycloheptylphenyl)ethyl]carbamoyl chloride |
InChI |
InChI=1S/C16H22ClNO/c17-16(19)18-12-11-13-7-9-15(10-8-13)14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,18,19) |
InChI-Schlüssel |
MOUQLKAMPPJZTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)CCNC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
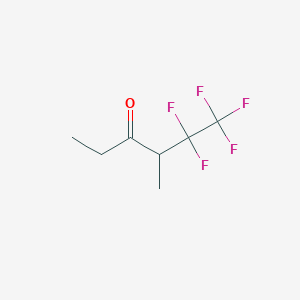
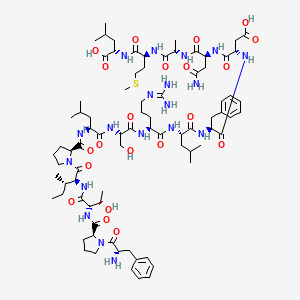

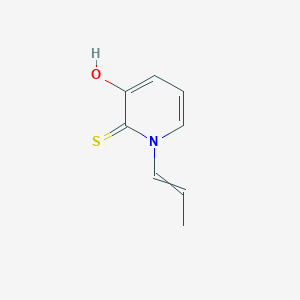
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
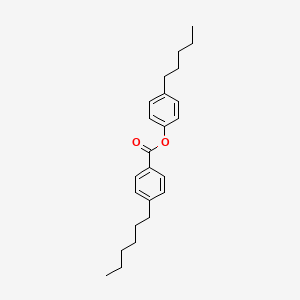

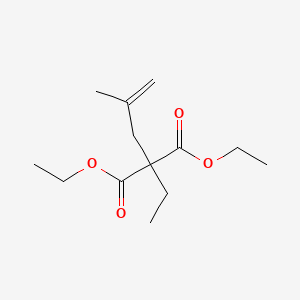


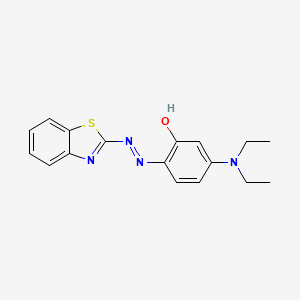
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)

